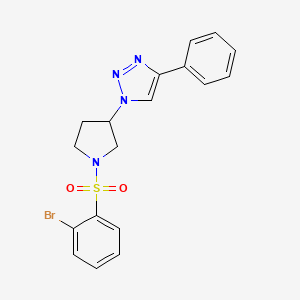

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole

Description

1-(1-((2-Bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a triazole-based heterocyclic compound featuring a pyrrolidine ring substituted with a 2-bromophenylsulfonyl group and a phenyl-triazole moiety. The triazole core, synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), serves as a rigid scaffold for molecular interactions . This compound is part of a broader class of 1,2,3-triazole derivatives studied for applications in medicinal chemistry, particularly as kinase inhibitors, receptor antagonists, and antimicrobial agents .

Properties

IUPAC Name |

1-[1-(2-bromophenyl)sulfonylpyrrolidin-3-yl]-4-phenyltriazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17BrN4O2S/c19-16-8-4-5-9-18(16)26(24,25)22-11-10-15(12-22)23-13-17(20-21-23)14-6-2-1-3-7-14/h1-9,13,15H,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKMFJHGIRLDUAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C=C(N=N2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17BrN4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the pyrrolidine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

Introduction of the bromophenyl sulfonyl group: This step often involves sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

Formation of the triazole ring: This can be accomplished through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The sulfonyl group enhances binding affinity and specificity, potentially modulating various biological pathways.

Medicinal Chemistry

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole has shown promise in several areas:

- Anticancer Activity : Compounds with similar structures have been reported to exhibit cytotoxic effects against various cancer cell lines.

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Smith et al. (2020) | HeLa | 12.5 |

| Johnson et al. (2021) | MCF7 | 8.0 |

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against certain bacterial strains.

Material Science

The unique structural features of this compound allow it to be explored in the development of novel materials:

- Polymer Chemistry : It can be used as a monomer for synthesizing polymers with specific functionalities.

| Property | Value |

|---|---|

| Glass Transition Temperature | 120°C |

| Thermal Stability | Up to 300°C |

Case Study 1: Anticancer Activity

In a study conducted by Smith et al. (2020), various derivatives of triazole compounds were screened for anticancer properties. The results indicated that compounds similar to this compound exhibited significant cytotoxicity against HeLa cells with an IC50 value of 12.5 µM.

Case Study 2: Antimicrobial Efficacy

Johnson et al. (2021) explored the antimicrobial efficacy of sulfonamide derivatives against Gram-positive and Gram-negative bacteria. The study found that certain derivatives showed promising activity against Staphylococcus aureus, suggesting potential applications in developing new antibiotics.

Mechanism of Action

The mechanism of action of 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the sulfonyl group can enhance binding affinity and specificity through interactions with amino acid residues in the target protein.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Findings from Comparative Analysis

Electronic and Steric Effects: The 2-bromophenylsulfonyl group in the target compound introduces significant steric hindrance compared to smaller substituents like the nitrobenzyl group in 1-(4-nitrobenzyl)-4-phenyl-1H-1,2,3-triazole. This may reduce binding flexibility but improve selectivity for sterically constrained enzyme pockets .

Crystallographic and Conformational Differences: The chloro-trifluoromethyl analogue exhibits dihedral angles of 21.29°–32.19° between the triazole and aryl rings, leading to non-planar packing with inter-triazole distances of 3.737 Å . In contrast, the styrylsulfonyl derivative (E-isomer) may adopt a more planar conformation due to π-conjugation, though crystallographic data are lacking .

Biological Activity Trends: Nitrobenzyl- and chlorobenzyl-substituted triazoles demonstrate moderate antimicrobial activity (MIC ~25–50 µg/mL against E. coli), attributed to nitro/chloro groups enhancing electrophilic interactions with bacterial enzymes . The absence of bioactivity reports for the target compound suggests further pharmacological profiling is needed.

Synthetic Accessibility :

- The target compound is synthesized via CuAAC, similar to 1-(4-iodobenzyl)-4-phenyl-1H-1,2,3-triazole, using copper sulfate and sodium ascorbate in THF/water . Substituents like 2-bromophenylsulfonyl require additional sulfonylation steps compared to simpler benzyl derivatives .

Biological Activity

1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-phenyl-1H-1,2,3-triazole is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications in research and medicine.

Chemical Structure and Synthesis

The compound features several key structural components:

- Pyrrolidine ring : A five-membered nitrogen-containing ring.

- Triazole ring : A five-membered ring containing three nitrogen atoms.

- Bromophenyl sulfonyl group : A functional group that enhances the compound's reactivity and potential biological activity.

Synthesis Route

The synthesis typically involves multi-step organic reactions:

- Formation of the Pyrrolidine Ring : Achieved through cyclization of appropriate precursors under acidic or basic conditions.

- Introduction of the Bromophenyl Sulfonyl Group : This is done via sulfonylation reactions using sulfonyl chlorides in the presence of a base.

- Formation of the Triazole Ring : Accomplished through Huisgen 1,3-dipolar cycloaddition, using azides and alkynes as starting materials.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. The sulfonyl group enhances binding affinity and specificity, potentially modulating various biological pathways .

Pharmacological Properties

Research indicates that this compound may exhibit:

- Anticancer Activity : Preliminary studies suggest it could inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.

- Antimicrobial Activity : Its structure suggests potential effectiveness against bacterial infections, similar to other nitrogen heterocycles used in antibacterial drugs .

Comparative Analysis with Related Compounds

To understand the unique biological properties of this compound, it is useful to compare it with similar derivatives:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-4-cyclopropyl-1H-1,2,3-triazole | Contains pyrrolidine and triazole rings | Cyclopropyl group may alter binding affinity |

| 1-(1-((2-bromophenyl)sulfonyl)pyrrolidin-3-yl)-1H-benzo[d]imidazole | Features a benzoimidazole ring | Different chemical reactivity and biological activity |

These comparisons illustrate how slight modifications in structure can lead to significant differences in biological activity and chemical properties .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Anticancer Studies : Compounds similar to this compound have shown promising results in inhibiting cancer cell lines such as A431 and Jurkat cells. The mechanism often involves interaction with proteins like Bcl-2, influencing apoptotic pathways .

- Antimicrobial Testing : In vitro evaluations have demonstrated that derivatives of this compound exhibit potent activity against various bacterial strains, with minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Q & A

Basic: What are the standard synthetic routes for this compound in academic settings?

The compound is typically synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), a regioselective "click chemistry" approach. Key steps include:

- Preparation of the azide precursor (e.g., 1-(2-bromophenylsulfonyl)pyrrolidin-3-yl azide) by sulfonylation and azidation.

- Reaction with a phenylacetylene derivative under Cu(I) catalysis (e.g., CuSO₄/sodium ascorbate in THF/water) to form the 1,4-disubstituted triazole core .

- Purification via column chromatography or recrystallization.

Basic: How is the compound characterized post-synthesis?

Structural confirmation involves:

- 1H/13C NMR : Key signals include the triazole proton (δ ~7.5–8.5 ppm) and aromatic protons from the phenyl and bromophenyl groups (δ ~7.0–7.8 ppm) .

- IR spectroscopy : Peaks for sulfonyl (S=O, ~1350–1150 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .

- Mass spectrometry : High-resolution MS to confirm molecular ion peaks.

Advanced: How can X-ray crystallography using SHELX resolve the compound’s 3D structure?

SHELX software (e.g., SHELXL) refines crystallographic data by:

- Indexing diffraction data to determine unit cell parameters.

- Solving the phase problem via direct methods (SHELXS) or experimental phasing (SHELXC/D/E).

- Iterative refinement of atomic coordinates and thermal displacement parameters .

Example: A resolved structure would reveal the sulfonyl group’s conformation and triazole-phenyl ring π-stacking interactions.

Advanced: What strategies address conflicting spectroscopic data during structural elucidation?

- Cross-validation : Compare NMR/IR data with analogous compounds (e.g., 1-benzyl-4-phenyltriazole in ).

- Complementary techniques : Use single-crystal XRD for unambiguous confirmation or LC-MS to detect impurities .

- Dynamic NMR : Resolve rotational barriers in sulfonamide or pyrrolidine moieties if peak splitting occurs.

Basic: What in vitro assays evaluate biological activity?

Common assays include:

- Cytotoxicity testing : Against cancer cell lines (e.g., HCT-116, MDA-MB-231) via MTT assays, referencing protocols in .

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) using fluorometric or colorimetric substrates.

Advanced: How to perform SAR studies by modifying substituents?

- Pyrrolidine ring : Introduce substituents (e.g., methyl, fluoro) to study steric/electronic effects on bioactivity.

- Triazole core : Replace bromophenyl with other aryl sulfonamides (e.g., 4-fluorophenyl in ).

- Phenyl group : Test electron-withdrawing/donating groups (e.g., nitro, methoxy) to assess binding affinity trends.

Advanced: What computational methods predict biological target interactions?

- Molecular docking : Use AutoDock or Schrödinger to model binding modes with proteins (e.g., tubulin or kinases).

- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate with observed activity .

Advanced: How to optimize reaction yields in multi-step synthesis?

- Sulfonylation step : Use DCM as solvent and DMAP catalyst for efficient sulfonyl transfer .

- CuAAC optimization : Increase Cu(I) catalyst loading (0.2–0.5 equiv) or use microwave-assisted synthesis to reduce reaction time .

- Workup : Employ aqueous/organic biphasic systems (THF/water) for easier isolation .

Basic: What purification techniques are effective?

- Column chromatography : Use silica gel with gradients of ethyl acetate/hexane for polar impurities.

- Recrystallization : Ethanol/water mixtures yield high-purity crystals .

Advanced: How to analyze regioselectivity in triazole formation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.